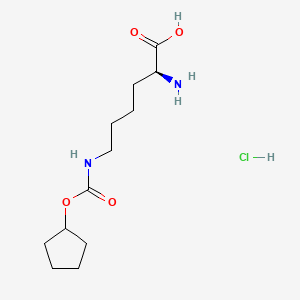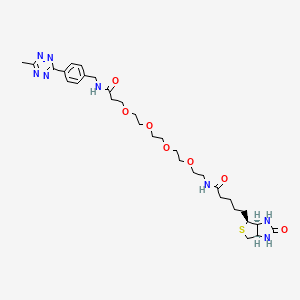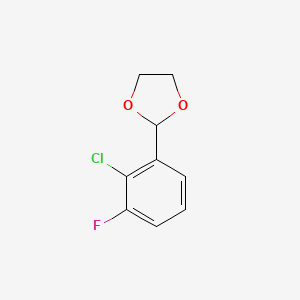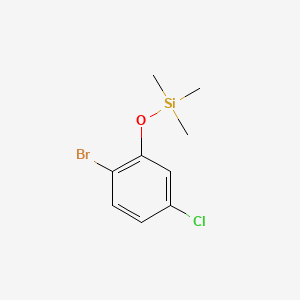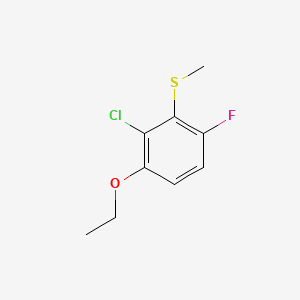
2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene” is a polyhalobenzene . It has a molecular formula of C8H7ClFIO and an average mass of 300.5 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with chlorine, ethoxy, fluorine, and iodine groups . The exact positions of these substituents on the benzene ring can influence the compound’s reactivity and properties.Mecanismo De Acción
The mechanism of action of 2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene is not yet fully understood. However, it is believed that the chlorine atom in this compound is responsible for its reactivity and its ability to act as a catalyst for various chemical reactions. The chlorine atom is also believed to be responsible for the fluorescent properties of this compound, which make it useful as a fluorescent probe for imaging and monitoring biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene has several advantages for laboratory experiments, including its low cost, its low toxicity, and its high reactivity. Its low toxicity makes it safe to use in laboratory experiments, and its high reactivity makes it suitable for a variety of reactions. However, this compound can be difficult to handle due to its volatile nature, and it can be difficult to purify due to its low solubility in organic solvents.
Direcciones Futuras
The potential future directions for 2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene include further research into its mechanism of action and biochemical and physiological effects, as well as its potential applications in the synthesis of organic compounds, pharmaceuticals, and polymers. Additionally, further research into its potential uses as a fluorescent probe for imaging and monitoring biological processes is necessary. Finally, further research into its potential applications in the treatment of neurological disorders is warranted.
Métodos De Síntesis
2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene can be synthesized via a variety of methods, including the reaction of this compound with a base such as potassium carbonate or sodium hydroxide. This reaction produces a salt of this compound, which can then be isolated and purified. The reaction is usually performed in an organic solvent, such as dichloromethane or dimethylformamide, and the reaction time and temperature can be adjusted to optimize the yield of the desired product.
Aplicaciones Científicas De Investigación
2-Chloro-1-ethoxy-4-fluoro-3-iodobenzene has been studied for its potential applications in scientific research. It has been used as a reagent in a variety of reactions, including the synthesis of organic compounds, the preparation of pharmaceuticals, and the synthesis of polymers. It has also been used as a catalyst in the synthesis of organic compounds, and as a fluorescent probe for imaging and monitoring biological processes.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-1-ethoxy-4-fluoro-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFIO/c1-2-12-6-4-3-5(10)8(11)7(6)9/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRQBTWWQSUGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFIO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.49 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)

